

The Discovery and Development of Sniper(ER)-87: A Technical Overview

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Compound of Interest

Compound Name: Sniper(ER)-87

Cat. No.: B12423558

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Abstract

Sniper(ER)-87 is a novel chimeric molecule designed for the targeted degradation of Estrogen Receptor Alpha (ER α), a key driver in the progression of certain types of breast cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to **Sniper(ER)-87**. It is intended to serve as a resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to Targeted Protein Degradation and SNIPERs

Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein from the cell.

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are a class of these degraders that work by recruiting an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP), to a target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Discovery and Development of Sniper(ER)-87

Sniper(ER)-87 was developed as a specific degrader of ER α . The design is a heterobifunctional molecule comprising three key components:

- A ligand for ER α : 4-hydroxytamoxifen, a well-characterized selective estrogen receptor modulator (SERM).
- A ligand for an E3 ubiquitin ligase: A derivative of LCL161, which is known to bind to IAPs.
- A linker: A polyethylene glycol (PEG) linker that connects the two ligands, providing the optimal distance and flexibility for the formation of a ternary complex between ER α , **Sniper(ER)-87**, and the E3 ligase.^{[1][2]}

The rationale behind its development was to create a more effective anti-cancer agent against ER α -positive breast cancers by not just inhibiting the receptor but eliminating it entirely.

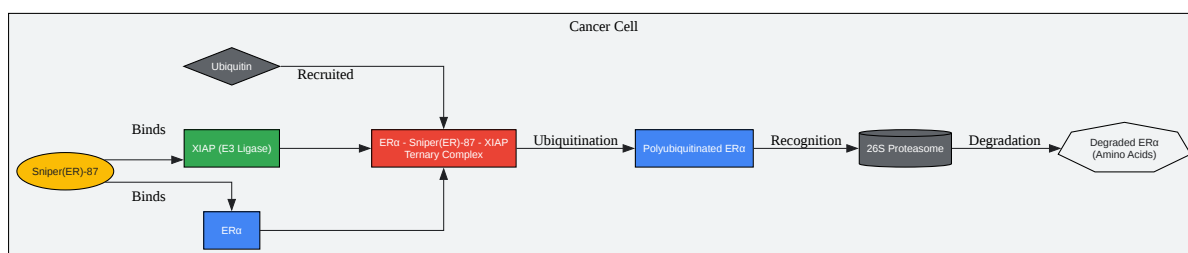
Mechanism of Action

Sniper(ER)-87 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of ER α . The proposed mechanism is as follows:

- Binding to ER α and XIAP: The 4-hydroxytamoxifen moiety of **Sniper(ER)-87** binds to ER α , while the LCL161 derivative moiety binds to the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein).^{[1][2][3]}
- Ternary Complex Formation: This dual binding brings ER α and XIAP into close proximity, forming a ternary complex.
- Ubiquitination of ER α : Within this complex, XIAP acts as the E3 ligase, facilitating the transfer of ubiquitin molecules to the ER α protein.
- Proteasomal Degradation: The polyubiquitinated ER α is then recognized and degraded by the 26S proteasome.

This process of induced degradation effectively reduces the cellular levels of ER α , thereby inhibiting its downstream signaling and suppressing the growth of ER α -dependent cancer cells.

Signaling Pathway Diagram



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Caption: Mechanism of action of **Sniper(ER)-87**.

Quantitative Data

The following tables summarize the key quantitative data for **Sniper(ER)-87** from in vitro and in vivo studies.

Table 1: In Vitro Activity of **Sniper(ER)-87**

Parameter	Cell Line	Value	Reference
IC ₅₀ for ERα Degradation	-	0.097 μM	
IC ₅₀ for Cell Growth Suppression	MCF-7	15.6 nM	
T47D	9.6 nM		

Table 2: In Vivo Activity of **Sniper(ER)-87**

Animal Model	Tumor Type	Dosing Regimen	Outcome	Reference
6-week-old female BALB/c nude mice	MCF-7 orthotopic breast tumor xenografts	30 mg/kg, i.p., every 24 h for 14 days	Inhibition of tumor growth	

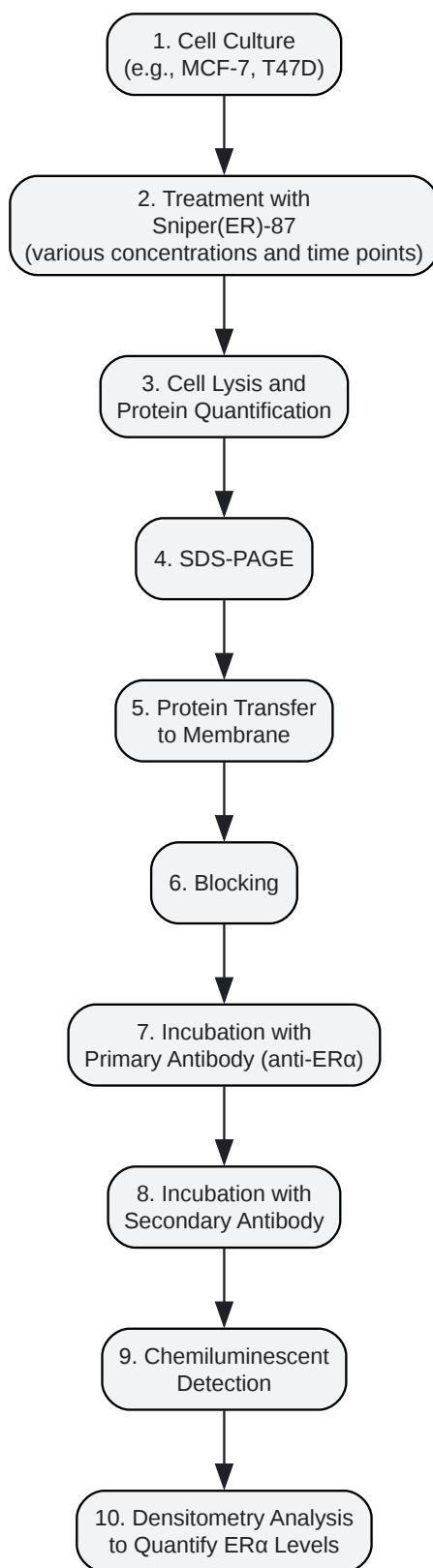
Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies used in the characterization of **Sniper(ER)-87**, based on standard practices in the field.

ER α Degradation Assay (Western Blot)

This assay is used to quantify the reduction in ER α protein levels following treatment with **Sniper(ER)-87**.

Workflow Diagram:



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Caption: Western blot workflow for ER α degradation.

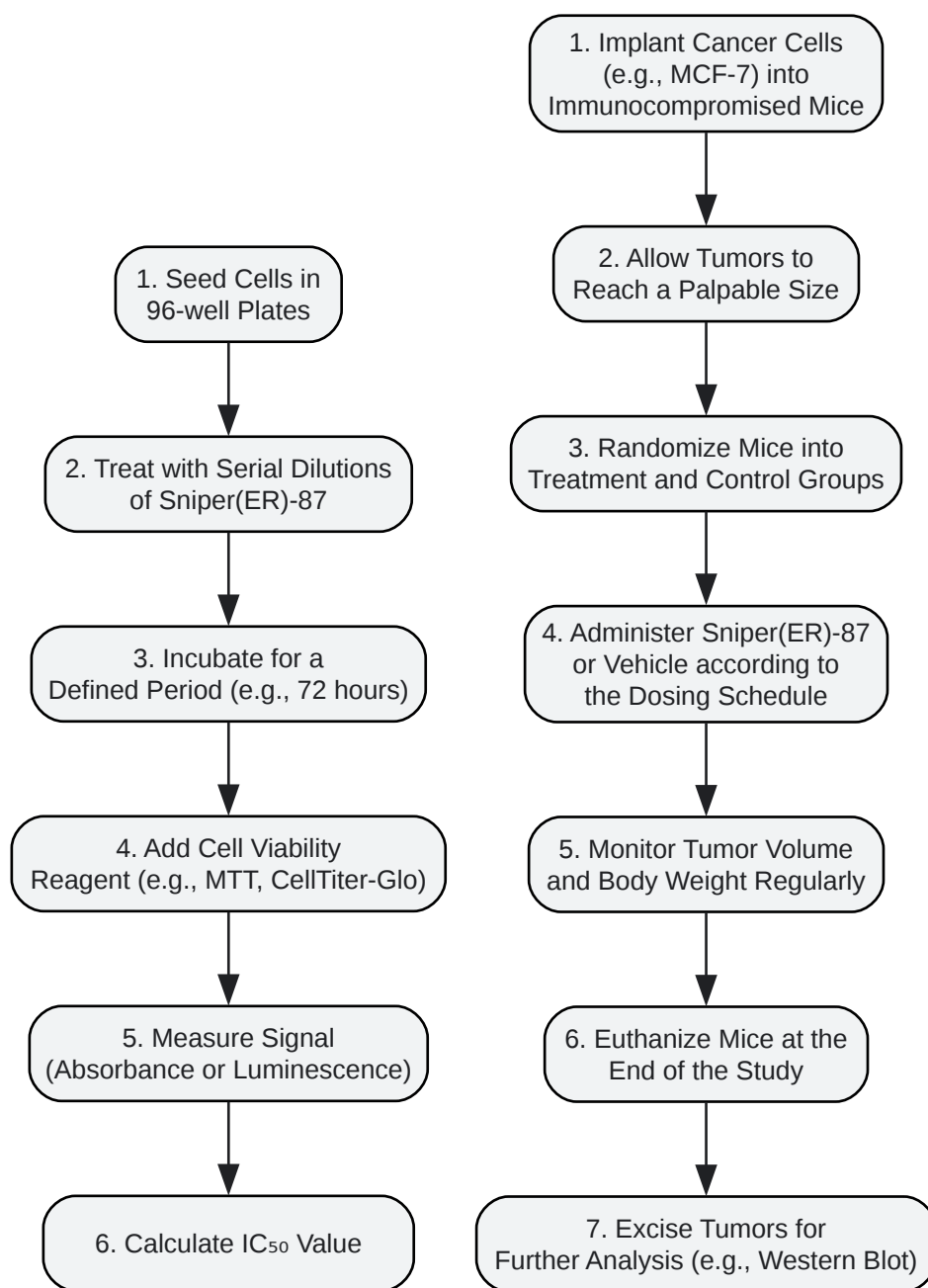
Methodology:

- **Cell Culture:** ER α -positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.
- **Treatment:** Cells are treated with varying concentrations of **Sniper(ER)-87** or a vehicle control for a specified duration.
- **Lysis:** Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with a primary antibody specific for ER α , followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The intensity of the ER α band is quantified using densitometry and normalized to a loading control (e.g., β -actin or GAPDH).

Cell Growth Suppression Assay

This assay measures the effect of **Sniper(ER)-87** on the proliferation of cancer cells.

Workflow Diagram:



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